molecular formula C12H12F3NO3S2 B2417327 5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034292-43-6

5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No. B2417327
CAS RN: 2034292-43-6
M. Wt: 339.35
InChI Key: MZQADDAOVMECHQ-UHFFFAOYSA-N
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Description

The compound “5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane” is a complex organic molecule. It contains a bicyclo[2.2.1]heptane core, which is a seven-membered ring structure with two bridgehead carbons . This core is substituted with a sulfonyl group that is further substituted with a 2-(trifluoromethoxy)phenyl group.


Molecular Structure Analysis

The bicyclo[2.2.1]heptane core is a common structural motif in many bioactive compounds and pharmaceuticals . The sulfonyl group is a strong electron-withdrawing group, which could influence the reactivity of the molecule. The trifluoromethoxy group on the phenyl ring is also an electron-withdrawing group, which could further influence the molecule’s properties .

Scientific Research Applications

Synthesis and Biological Activities

Recent advancements in medicinal chemistry have identified novel phenothiazine derivatives with promising biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. These derivatives, containing various substituents such as dialkylaminoalkyl, cycloaminoalkyl, and aminoalkyl, exhibit their activities through interactions with pharmacophoric substituents, multicyclic ring systems, and lipophilic characteristics, facilitating penetration through biological membranes. The exploration of phenothiazine derivatives underscores the potential of 5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane as a potent pharmacophoric moiety in drug development (Pluta, Morak-Młodawska, & Jeleń, 2011).

Pharmacological and Biochemical Actions

The pharmacological and biochemical studies of sulphasalazine, which contains a similar sulfonyl moiety, provide insights into the potential applications of related compounds. Sulphasalazine's actions, including its anti-inflammatory, immunosuppressive, and lymphocyte modulatory properties, are explored in the context of treating conditions such as ulcerative colitis and rheumatoid arthritis. This research suggests avenues for investigating the biochemical and pharmacological actions of related sulfonyl-containing compounds for therapeutic use (Hoult, 2012).

Microbial Degradation and Environmental Impact

The study of microbial degradation pathways for polyfluoroalkyl chemicals, including derivatives with trifluoromethoxy and sulfonyl groups, highlights the environmental impact and biodegradability of these compounds. Understanding the degradation pathways and potential formation of persistent pollutants is crucial for evaluating the environmental fate of novel compounds with similar structures (Liu & Mejia Avendaño, 2013).

Antimicrobial and Antifungal Applications

Flucytosine, a synthetic antimycotic compound, demonstrates the importance of sulfonyl derivatives in treating severe systemic mycoses. The transformation of flucytosine into active metabolites that inhibit fungal RNA and DNA synthesis underscores the therapeutic potential of sulfonyl-containing compounds in antimicrobial and antifungal applications (Vermes, Guchelaar, & Dankert, 2000).

properties

IUPAC Name

5-[2-(trifluoromethoxy)phenyl]sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3S2/c13-12(14,15)19-10-3-1-2-4-11(10)21(17,18)16-6-9-5-8(16)7-20-9/h1-4,8-9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQADDAOVMECHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

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